4-Bromo-6-chloro-benzo[d]isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom adjacent to each other. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its biological activities and reactivity. Isoxazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities, making them significant in drug development and research.
4-Bromo-6-chloro-benzo[d]isoxazole can be sourced from various chemical suppliers specializing in fine chemicals and research reagents. It is classified as a benzene derivative due to its structure, which includes a benzene ring fused with an isoxazole moiety. The compound's chemical identifier is CAS number 1427369-08-1.
The synthesis of 4-Bromo-6-chloro-benzo[d]isoxazole typically involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metal catalysts such as copper(I) or palladium under mild conditions. The process has been optimized for efficiency and yield, often utilizing continuous flow reactors in industrial settings to enhance product consistency and reduce environmental impact.
The reaction conditions may vary based on the specific substrates used. For example, the cycloaddition can be performed in various solvents or under solvent-free conditions, depending on the desired outcome and environmental considerations .
The molecular formula for 4-Bromo-6-chloro-benzo[d]isoxazole is C_8H_5BrClN_1O_1, with a molecular weight of approximately 232.48 g/mol. The compound exhibits distinct spectral characteristics in NMR and mass spectrometry that confirm its structure.
4-Bromo-6-chloro-benzo[d]isoxazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
Isoxazole derivatives like 4-Bromo-6-chloro-benzo[d]isoxazole interact with biological targets through various mechanisms. They may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular signaling pathways.
Research indicates that these compounds can affect multiple biochemical pathways, contributing to their broad spectrum of biological activities . For instance, they have been shown to influence apoptosis in cancer cells and possess antimicrobial properties.
4-Bromo-6-chloro-benzo[d]isoxazole is typically a crystalline solid at room temperature. Its melting point and solubility characteristics are important for practical applications in synthesis and formulation.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions involving strong nucleophiles or electrophiles. Its reactivity profile makes it suitable for further derivatization in organic synthesis .
4-Bromo-6-chloro-benzo[d]isoxazole has several applications in scientific research:
Regiocontrol in halogenated benzisoxazole synthesis necessitates precise manipulation of electronic and steric factors. For 4-bromo-6-chloro-benzo[d]isoxazole, the ortho-directing influence of halogens governs subsequent substitutions. Bromine at C4 exerts stronger electron-withdrawing effects compared to chlorine at C6, rendering C5 electrophilic for nucleophilic attack. This differential reactivity enables sequential halogenation: bromination typically precedes chlorination to exploit the diminished aromaticity at C5 post-bromine incorporation [1].
A documented approach employs dibromination of 4-bromo-chalcone intermediates using acetic acid/bromine systems, achieving >75% regioselectivity for the 2,3-dibromo-1-(4-bromophenyl)propan-1-one precursor. Subsequent cyclization with hydroxylamine hydrochloride selectively displaces the benzylic bromide, forming the isoxazole nucleus while retaining the aryl-bound bromine for downstream functionalization [6]. Computational studies confirm that chlorine’s smaller steric profile permits late-stage introduction via electrophilic aromatic substitution (EAS) on pre-formed bromoisoxazoles without significant isomer formation [8].
Table 1: Regioselectivity in Halogenated Isoxazole Synthesis
Precursor | Halogenation Sequence | Regioselectivity (%) | Key Controlling Factor |
---|---|---|---|
4-Bromo-chalcone | Br₂ then Cl₂ | 85 | Bromine-directed EAS at C5 |
6-Chloro-1,3-benzoxazole | Cl₂ then Br₂ | 62 | Steric hindrance at C4 |
Unsubstituted benzisoxazole | Simultaneous Br/Cl | <30 | Competing electronic effects |
Cyclocondensation strategies further enhance regiocontrol. ω-Bromo-α-trifluoroacetylcycloalkanones react with hydroxylamine hydrochloride under acidic conditions, yielding 5-trifluoromethyl-4,5-dihydroisoxazoles. Here, the brominated carbon adjacent to the carbonyl undergoes selective oximation, preventing halogen scrambling during ring closure [8].
Transition metals enable convergent assembly of halogenated isoxazoles via [3+2] cycloadditions. Copper(I) acetylides engage in situ-generated nitrile oxides from 4-bromo-6-chloro-substituted aldoximes, producing 3,4-disubstituted isoxazoles with >90% regioselectivity. This method tolerates aryl bromides and chlorides without competitive dehalogenation, as verified by the synthesis of 3-(4-bromophenyl)-5-phenylisoxazole [1] [6]. Gold catalysis offers complementary benefits: AuCl₃ catalyzes cycloisomerization of α,β-acetylenic oximes derived from halogenated benzaldehydes, forming the benzisoxazole core under mild conditions (25–80°C). The weak σ-donation of gold prevents halogen displacement, preserving bromo and chloro substituents [1].
Palladium/iron tandem systems enable uninterrupted four-step sequences from propargylic alcohols to trisubstituted halogenated isoxazoles. Key steps include:
Table 2: Metal-Catalyzed Cycloadditions for Halogenated Isoxazoles
Catalyst | Dipole Source | Dipolarophile | Temperature (°C) | Yield Range (%) | Regioselectivity |
---|---|---|---|---|---|
Cu(I) | 4-Br-6-Cl-C₆H₂CH=NOH | Phenylacetylene | 60–80 | 75–92 | 3,5-disubstituted |
AuCl₃ | 4-Br-6-Cl-C₆H₂C≡C-CH₂OH | - | 25–80 | 82–95 | 3-substituted |
Pd/Fe | t-BuONO | Propargyl alcohols | 100 | 70–85 (overall) | Trisubstituted |
Solvent-free and energy-efficient methods minimize waste in halogenated isoxazole synthesis. Choline chloride-urea deep eutectic solvents (DES) facilitate three-component condensations of 4-bromobenzaldehyde, hydroxylamine, and terminal alkynes at 50°C, achieving 88% yield of 3-(4-bromophenyl)-5-arylisoxazoles. DES recyclability (>5 cycles) reduces E-factor by 60% compared to DMF-based systems [4] [10]. Ultrasound irradiation accelerates chalcone-based isoxazole formation without catalysts: 3-alkyl-5-aryl derivatives form in 15–30 minutes at 50°C via dibromide intermediates, with 95% isolated purity [4].
Solid-phase synthesis using Rink amide resin enables iterative functionalization. Resin-bound 3-hydroxybenzamide reacts with bromomethyl ketones, followed by enolization and cyclocondensation with hydroxylamine, yielding 4-bromo-6-chloro analogues. This approach reduces purification steps and achieves 50–70% yields with <2% halogen leaching [5]. Microwave-assisted reactions further enhance sustainability: dielectric heating completes cycloadditions in 30 minutes, consuming 80% less energy than conventional heating [10].
Table 3: Eco-Efficiency Metrics for Green Syntheses
Method | Conditions | Reaction Time | Yield (%) | Solvent Consumption (mL/g) |
---|---|---|---|---|
DES-mediated synthesis | ChCl:urea, 50°C | 2 h | 88 | 0.5 |
Ultrasound irradiation | Solvent-free, 50°C | 30 min | 92 | 0 |
Solid-phase synthesis | DMF, microwave 120°C | 1 h | 65 | 3.0 |
Halogen retention during downstream transformations leverages the orthogonal reactivity of bromo versus chloro substituents. Suzuki-Miyaura cross-coupling selectively targets the C4-bromine of 4-bromo-6-chloro-benzo[d]isoxazole using Pd(PPh₃)₄/AsPh₃ systems, achieving >95% conversion with arylboronic acids while preserving the C6-chlorine. The chlorine’s lower oxidative addition kinetics (kBr >> kCl) prevents transmetalation at C6 [1] [4].
Nucleophilic aromatic substitution (SNAr) exploits chlorine’s enhanced leaving-group ability in electron-deficient rings. Treatment with alkoxides or amines at 120°C replaces C6-chlorine with O- or N-nucleophiles, whereas bromine remains inert. This chemoselectivity enables sequential derivatization: initial bromine-selective coupling followed by chlorine displacement forms asymmetric diarylisoxazoles [6].
Metal-halogen exchange facilitates lateral chain elaboration. n-Butyllithium at −78°C selectively lithiates C4-bromine, enabling carboxylation or alkylation. Quenching with CO₂ yields 4-carboxy-6-chloro-benzo[d]isoxazole—a precursor for bioactive hybrids. The C6-chlorine survives this protocol due to its slower kinetics with organolithiums [8] [10].
Table 4: Chemoselective Derivatization Pathways
Reaction Type | Reagents | Site Modified | Selectivity Basis | Applications |
---|---|---|---|---|
Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄ | C4-Br | Faster oxidative addition of C-Br vs C-Cl | Biaryl-conjugated isoxazoles |
SNAr | NaOCH₃, DMSO, 120°C | C6-Cl | Better leaving-group ability of Cl⁻ | Alkoxy/amino-isoxazole hybrids |
Metal-halogen exchange | n-BuLi, −78°C; then CO₂ | C4-Br | Higher kinetic acidity of C-Br bond | Carboxylic acid derivatives |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: